B I09
Overview
Description
B I09 is a tricyclic chromenone-based inhibitor that targets the RNase activity of inositol-requiring enzyme 1 (IRE-1). This compound is particularly significant in the context of cancer research, especially for its role in inhibiting the expression of X-box binding protein 1 (XBP-1) in multiple myeloma and other B-cell cancers .
Mechanism of Action
Target of Action
B-I09, also known as B-I09 or BI09 or 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-1benzopyrano[3,4-c]pyridin-5-one, primarily targets the Inositol-requiring enzyme 1 (IRE1) . IRE1 is a central regulator of the unfolded protein response (UPR), and inhibiting its activity is likely to be beneficial for treating diseases related to proteostasis .
Mode of Action
B-I09 was developed as a prodrug to target the RNase activity of IRE1, leading to the suppressed expression of XBP1s . It effectively blocks the RNase activity of IRE1 in dendritic cells . This interaction with its targets results in the suppression of XBP1s in targeted cells .
Biochemical Pathways
The IRE1–XBP1 pathway of the endoplasmic reticulum (ER) stress response is the primary biochemical pathway affected by B-I09 . The ER stress response is a cellular process triggered by an accumulation of misfolded or unfolded proteins in the ER. B-I09’s inhibition of IRE1’s RNase activity suppresses the expression of XBP1s, a transcription factor that plays a crucial role in the ER stress response .
Result of Action
The molecular and cellular effects of B-I09’s action include a dose-dependent decrease in XBP1s protein level that correlates with cell proliferation and viability . It has been shown to induce leukemic regression without causing systemic toxicity in mouse models . Furthermore, B-I09 suppressed the growth of ARID1A-inactivated ovarian clear cell carcinomas (OCCCs) in vivo in orthotopic xenograft, patient-derived xenograft, and genetic mouse models .
Action Environment
The action, efficacy, and stability of B-I09 can be influenced by various environmental factors. For instance, the compound was administered frequently using 100% DMSO as a carrier in some studies
Biochemical Analysis
Biochemical Properties
B I09 is an IRE-1 RNase inhibitor, with an IC50 of 1230 nM . It interacts with the IRE1–XBP1 pathway, a central regulator of the unfolded protein response (UPR) . The compound has been used to validate the IRE1–XBP1 pathway as a therapeutic target in diseases .
Cellular Effects
This compound has shown consistent results in suppression of XBP1s in targeted cells and amelioration of diseased conditions in various preclinical mouse models . It has demonstrated remarkable efficacy in multiple preclinical animal models and is well tolerated in vivo .
Molecular Mechanism
This compound targets the RNase activity of IRE1, leading to the suppressed expression of XBP1s . This inhibition of the IRE1–XBP1 pathway has been shown to induce leukemic regression without causing systemic toxicity in mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions: B I09 is synthesized through a series of chemical reactions involving tricyclic chromenone derivatives. The synthesis typically involves the formation of a masked aldehyde functionality that targets lysine 907 in the RNase domain of IRE1α through specific Schiff base formation .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and stability. The compound is often produced in solid form and stored at low temperatures to maintain its efficacy .
Chemical Reactions Analysis
Types of Reactions: B I09 primarily undergoes inhibition reactions where it targets the RNase activity of IRE1. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as tricyclic chromenone derivatives and specific aldehyde-masking groups. The reactions are usually carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major product formed from the synthesis of this compound is the tricyclic chromenone-based inhibitor itself, which is highly effective in inhibiting the splicing of XBP1 mRNA in human cells .
Scientific Research Applications
B I09 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
D-F07: Another tricyclic chromenone-based inhibitor that targets the RNase activity of IRE1.
MKC9989: An IRE1α kinase inhibitor that also targets the RNase activity of IRE1.
GSK2850163: A selective inhibitor of IRE1α kinase activity.
Uniqueness of B I09: this compound stands out due to its high efficacy in inhibiting the splicing of XBP1 mRNA and its ability to promote leukemic regression without causing systemic toxicity. Its unique mechanism of action and stability make it a valuable tool in cancer research and therapeutic development .
Properties
IUPAC Name |
7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMWNUDIOPESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.